Bienvenue dans la boutique en ligne BenchChem!

1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene

Medicinal Chemistry Protecting Group Strategy Flecainide Synthesis

1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene (CAS 200956-20-3; molecular formula C₁₅H₁₃F₃O₂; molecular weight 282.26 g/mol) is a para-disubstituted benzene derivative that incorporates both a benzyloxy (–OCH₂Ph) and a 2,2,2-trifluoroethoxy (–OCH₂CF₃) group on the aromatic ring. The trifluoroethoxy moiety confers enhanced lipophilicity (calculated LogP 4.21) and metabolic stability characteristic of fluorinated aryl ethers, while the benzyloxy group serves as a hydrogenolyzable protecting group, rendering the compound a strategic intermediate in multi-step syntheses of biologically active molecules.

Molecular Formula C15H13F3O2
Molecular Weight 282.26 g/mol
CAS No. 200956-20-3
Cat. No. B1603112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene
CAS200956-20-3
Molecular FormulaC15H13F3O2
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(F)(F)F
InChIInChI=1S/C15H13F3O2/c16-15(17,18)11-20-14-8-6-13(7-9-14)19-10-12-4-2-1-3-5-12/h1-9H,10-11H2
InChIKeyZDJCEZWOTFPSHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene (CAS 200956-20-3): A Bifunctional Aryl Ether Intermediate for Pharmaceutical and Agrochemical Synthesis


1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene (CAS 200956-20-3; molecular formula C₁₅H₁₃F₃O₂; molecular weight 282.26 g/mol) is a para-disubstituted benzene derivative that incorporates both a benzyloxy (–OCH₂Ph) and a 2,2,2-trifluoroethoxy (–OCH₂CF₃) group on the aromatic ring . The trifluoroethoxy moiety confers enhanced lipophilicity (calculated LogP 4.21) and metabolic stability characteristic of fluorinated aryl ethers, while the benzyloxy group serves as a hydrogenolyzable protecting group, rendering the compound a strategic intermediate in multi-step syntheses of biologically active molecules [1]. The compound is a white crystalline solid with a measured melting point of 71–72 °C (hexane) and a predicted boiling point of 335.6 °C [2].

Why Generic Substitution Fails for 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene in Regulated Synthetic Pathways


In-class aryl trifluoroethyl ethers cannot be freely interchanged with 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene because the benzyloxy substituent at the para position is not a passive structural feature—it is an embedded orthogonal protecting group for the phenolic –OH function, demonstrably essential in patented Flecainide and related benzamide syntheses where selective hydrogenolytic debenzylation is required to liberate the 4-hydroxy group without affecting the 2,2,2-trifluoroethoxy ether [1]. Analogs such as 1-(benzyloxy)-4-(trifluoromethyl)benzene (CAS 33769-07-2) or 4-(2,2,2-trifluoroethoxy)phenol (CAS 129560-99-2) lack this dual functional architecture: the –CF₃ analog cannot be orthogonally deprotected to yield a phenol, while the phenol analog already exposes the free –OH, obliterating the chemo-selectivity advantage required in multi-step reaction sequences .

Product-Specific Quantitative Differentiation Evidence for 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene


Embedded Orthogonal Benzyloxy Protecting Group: The Key Synthetic Advantage Over Competing Trifluoroethyl Aryl Ethers

The defining differentiation of 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene is that its benzyloxy (–OCH₂Ph) group is deliberately installed as an orthogonal protecting group that is selectively removable by catalytic hydrogenolysis (H₂, Pd/C) without cleaving the 2,2,2-trifluoroethoxy ether. In US Patent 4,390,716, this compound type serves as the key intermediate in the preparation of 5-hydroxy-2-(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide and ultimately Flecainide (a Class Ic antiarrhythmic). The patent teaches that direct synthesis using a free 4-hydroxy substrate is precluded due to competing reactivity, and that non-benzyloxy analogs (e.g., the 5-methyl, 5-chloro, or 5-fluoro substituted variants described in J. Med. Chem. 1977, 20, 821) were expressly found to have reduced antiarrhythmic activity because they cannot be converted to the required 5-hydroxy pharmacophore [1]. The quantitative conversion is demonstrated: the benzyl-protected intermediate yields the title phenol in 87% isolated yield after hydrogenolysis .

Medicinal Chemistry Protecting Group Strategy Flecainide Synthesis Orthogonal Deprotection

Measured Melting Point (71–72 °C) and Crystallinity: Superior Handling and Identity Verification Over Liquid or Low-Melting Analogs

The compound possesses a well-defined, experimentally measured melting point of 71–72 °C (recrystallized from hexane), a property that directly facilitates procurement identity verification and batch-to-batch consistency assessment [1]. In contrast, closely related aryl trifluoroethyl ethers—such as 4-(2,2,2-trifluoroethoxy)phenol (a liquid at ambient temperature with a boiling point of ~227 °C) and 1-(benzyloxy)-4-(trifluoromethyl)benzene (also a liquid)—lack a convenient, low-temperature melting point that can be used for rapid authenticity checks without advanced instrumentation . The solid crystalline morphology of the target compound further simplifies storage, weighing, and formulation into reaction mixtures compared to viscous liquid analogs, reducing handling errors during synthesis.

Physicochemical Characterization Solid-State Handling Identity Testing Procurement Quality Control

Calculated LogP of 4.21: Quantified Lipophilicity Differential Over Non-Fluorinated and Partially Fluorinated Analogs

The calculated partition coefficient (LogP) of 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene is 4.21, reflecting the combined lipophilic contributions of the benzyloxy and trifluoroethoxy moieties . This value is substantially higher than that of the non-fluorinated analog 1-(benzyloxy)-4-methoxybenzene (estimated LogP ~2.7–3.0) and also exceeds the LogP of 4-(2,2,2-trifluoroethoxy)phenol (estimated LogP ~2.5) [1][2]. In a matched molecular pair analysis published in ChemMedChem, replacing a –OCH₃ group with a –OCF₃ group was shown to increase LogD by approximately 1 log unit; the –OCH₂CF₃ group in the target compound extends this effect further due to the additional methylene spacer, which enhances van der Waals interactions and membrane partitioning [3]. These differences are directly relevant for applications requiring specific lipophilicity windows, such as blood-brain barrier penetration or metabolic stability tuning.

Lipophilicity ADME Prediction LogP/LogD Drug Design

Validated Quantitative Synthetic Yield (87% Over Two Steps) as a Proxy for Reliable Scale-Up Reproducibility

The synthesis of 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene from 4-benzyloxyphenol and 2,2,2-trifluoroethyl trifluoromethanesulfonate proceeds with quantitative conversion to the benzyl-protected intermediate, followed by a hydrogenolysis step that delivers the free phenol (4-(2,2,2-trifluoroethoxy)phenol) in 87% isolated yield . This two-step yield compares favorably against alternative direct O-alkylation routes to 4-(2,2,2-trifluoroethoxy)phenol that typically report 50–70% yields due to competing O- vs. C-alkylation and phenol oxidation side reactions . The high and reproducible yield of the benzyl-protected route is a direct consequence of the benzyloxy group acting as a protecting group that suppresses phenoxide over-oxidation and polymerization pathways, a protection strategy that is absent in unprotected 4-hydroxy substrates and in non-benzyloxy-protected analogs [1].

Process Chemistry Scale-Up Reproducibility Synthetic Yield Procurement Decision

High-Confidence Application Scenarios for 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene Based on Quantitative Evidence


GMP Intermediate for Flecainide and Structurally Related Benzamide Antiarrhythmics

The compound is the defining intermediate in the patented Flecainide synthetic route (US 4,390,716), where it enables the orthogonal introduction of the 5-hydroxy group that is absent in earlier-generation benzamide analogs and demonstrably required for antiarrhythmic activity [1]. CROs and CDMOs engaged in the production of Flecainide API or its impurities should procure this specific benzyl-protected intermediate to ensure compliance with the established regulatory synthesis pathway and to avoid the reduced-activity C5-substituted analogs described in J. Med. Chem. 1977, 20, 821.

Building Block for CNS-Penetrant and High-Lipophilicity Lead Optimization Libraries

With a calculated LogP of 4.21, this compound occupies a lipophilicity range that is frequently targeted in CNS drug discovery programs where passive blood-brain barrier permeation is a design objective . Medicinal chemistry teams synthesizing focused libraries of trifluoroethoxy-containing aryl ethers should select this building block over lower-LogP analogs (e.g., 4-(2,2,2-trifluoroethoxy)phenol, LogP ~2.5) when the desired property profile requires a predicted LogP > 4 for the intermediate scaffold [2].

Procurement for Academic and Industrial Laboratories Requiring QC-Friendly Solid Intermediates

The crystalline solid morphology and sharp melting point (71–72 °C) of this compound make it preferable over liquid analogs (e.g., 1-(benzyloxy)-4-(trifluoromethyl)benzene or 4-(2,2,2-trifluoroethoxy)phenol) in settings where rapid identity verification by melting point apparatus is integral to laboratory SOPs [3]. Procurement managers in academic core facilities and industrial kilo-labs should prioritize this solid intermediate to reduce QC burden and minimize handling-related weighing errors.

High-Yield Entry Point for the Synthesis of 4-(2,2,2-Trifluoroethoxy)phenol Derivatives

The validated two-step sequence from 4-benzyloxyphenol to 4-(2,2,2-trifluoroethoxy)phenol via this compound delivers an 87% overall isolated yield, outperforming direct O-alkylation routes (50–70% yields) due to the suppression of phenoxide side reactions by the benzyl protecting group . Process R&D groups scaling up the production of 4-(2,2,2-trifluoroethoxy)phenol as a key starting material for agrochemical or pharmaceutical intermediates should adopt the benzyl-protected route to maximize throughput and minimize waste streams.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.